molecular formula C10H15BN2O3 B14855176 6-Hydroxypyrazin-2-ylboronic acid pinacol ester

6-Hydroxypyrazin-2-ylboronic acid pinacol ester

Cat. No.: B14855176
M. Wt: 222.05 g/mol
InChI Key: XQAUPLVEFSVUCY-UHFFFAOYSA-N
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Description

6-Hydroxypyrazin-2-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both hydroxyl and boronic ester functional groups makes it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypyrazin-2-ylboronic acid pinacol ester typically involves the borylation of 6-hydroxypyrazine. One common method is the reaction of 6-hydroxypyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize yield, ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyrazin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrazinones, while reduction of the boronic ester can produce boranes .

Scientific Research Applications

6-Hydroxypyrazin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxypyrazin-2-ylboronic acid pinacol ester is unique due to the presence of both hydroxyl and boronic ester functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable tool in organic synthesis and scientific research .

Properties

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-6-8(14)13-7/h5-6H,1-4H3,(H,13,14)

InChI Key

XQAUPLVEFSVUCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=O)N2

Origin of Product

United States

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